molecular formula C22H16N4O2S2 B5257551 [3-(METHYLSULFANYL)-6-(3-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL](PHENYL)METHANONE

[3-(METHYLSULFANYL)-6-(3-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL](PHENYL)METHANONE

Cat. No.: B5257551
M. Wt: 432.5 g/mol
InChI Key: PHPRAFBJVKMTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(METHYLSULFANYL)-6-(3-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YLMETHANONE is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(METHYLSULFANYL)-6-(3-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YLMETHANONE typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazepine core, followed by the introduction of the triazino and thienyl groups. The final step often involves the addition of the phenylmethanone moiety. Common reagents used in these reactions include sulfur-containing compounds, thiophene derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(METHYLSULFANYL)-6-(3-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-(METHYLSULFANYL)-6-(3-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YLMETHANONE may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its complex structure may interact with various biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties could contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of 3-(METHYLSULFANYL)-6-(3-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YLMETHANONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(METHYLSULFANYL)-6-(3-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YLMETHANONE lies in its specific combination of functional groups and heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-methylsulfanyl-6-thiophen-3-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c1-29-22-23-19-18(24-25-22)16-9-5-6-10-17(16)26(20(27)14-7-3-2-4-8-14)21(28-19)15-11-12-30-13-15/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPRAFBJVKMTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CSC=C4)C(=O)C5=CC=CC=C5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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